molecular formula C7H5F2NO3 B595802 6-(Difluoromethoxy)nicotinic acid CAS No. 1211535-62-4

6-(Difluoromethoxy)nicotinic acid

Cat. No.: B595802
CAS No.: 1211535-62-4
M. Wt: 189.118
InChI Key: CEXGVODHXUFPML-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C₇H₅F₂NO₃. It is characterized by the presence of a difluoromethoxy group attached to the nicotinic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of nicotinic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of 6-(Difluoromethoxy)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(Difluoromethoxy)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethoxy)nicotinic acid is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

IUPAC Name

6-(difluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-5-2-1-4(3-10-5)6(11)12/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXGVODHXUFPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745136
Record name 6-(Difluoromethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-62-4
Record name 6-(Difluoromethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(difluoromethoxy)pyridine-3-carboxylic acid
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